11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step organic synthesis. The process often starts with the preparation of key intermediates, followed by cyclization reactions to form the tricyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:
Chemistry: It serves as a model compound for studying heterocyclic chemistry and reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It could be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
What sets 11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one apart is its specific arrangement of functional groups and heteroatoms, which confer unique chemical and biological properties
Properties
CAS No. |
929858-48-0 |
---|---|
Molecular Formula |
C19H15ClN4OS |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C19H15ClN4OS/c1-10(2)8-24-9-21-15-14-11(3)22-17(12-4-6-13(20)7-5-12)23-18(14)26-16(15)19(24)25/h4-7,9H,1,8H2,2-3H3 |
InChI Key |
VYMAPJCSQSOUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(=O)N(C=N3)CC(=C)C)SC2=NC(=N1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.